molecular formula C14H22N2O2 B1379394 tert-Butyl (3-(3-aminopropyl)phenyl)carbamate CAS No. 1566000-13-2

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate

Cat. No.: B1379394
CAS No.: 1566000-13-2
M. Wt: 250.34 g/mol
InChI Key: ZTYXSCZVMQHFQU-UHFFFAOYSA-N
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Description

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate is a chemical compound with the molecular formula C14H22N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a biochemical reagent and has gained attention for its potential therapeutic and environmental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with 3-(3-aminopropyl)phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures is essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(3-aminopropyl)phenyl)carbamate involves its interaction with specific molecular targets. For instance, as an inhibitor of glutamate transporters, it binds to these transporters and prevents the reuptake of glutamate, thereby modulating its levels in the brain. This action can have significant implications for neurological research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(3-aminopropyl)phenyl)carbamate stands out due to its specific inhibition of glutamate transporters, making it a valuable tool in neurological research. Its unique structure allows for targeted interactions with these transporters, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[3-(3-aminopropyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-4-6-11(10-12)7-5-9-15/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYXSCZVMQHFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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